molecular formula C8H3ClF2N2 B1321252 4-Chloro-6,7-difluoroquinazoline CAS No. 625080-60-6

4-Chloro-6,7-difluoroquinazoline

Cat. No. B1321252
Key on ui cas rn: 625080-60-6
M. Wt: 200.57 g/mol
InChI Key: RFMNNDWGWANMMJ-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

To POCl3 (15 mL) was added 6,7-difluoro-4-hydroxyquinazoline (910 mg, 5 mmol) followed by triethylamine (700 uL, 5 mmol). The solution was then heated at 100° C. for 4 hours and concentrated in vacuo. The resulting sludge was triturated with EtOAc (2×100 mL), and the combined decanted org layers were flushed through a plug of silica gel to give 4-chloro-6,7-difluoroquinazoline (870 mg, 4.35 mmol, 87%). LC-MS (ESI) m/z 201 (M+H)+.
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
910 mg
Type
reactant
Reaction Step One
Quantity
700 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].[F:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][C:16]=1[F:17])[N:13]=[CH:12][N:11]=[C:10]2O.C(N(CC)CC)C>>[Cl:3][C:10]1[C:9]2[C:14](=[CH:15][C:16]([F:17])=[C:7]([F:6])[CH:8]=2)[N:13]=[CH:12][N:11]=1

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
910 mg
Type
reactant
Smiles
FC=1C=C2C(=NC=NC2=CC1F)O
Step Two
Name
Quantity
700 μL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting sludge was triturated with EtOAc (2×100 mL)
CUSTOM
Type
CUSTOM
Details
the combined decanted org layers
CUSTOM
Type
CUSTOM
Details
were flushed through a plug of silica gel

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC2=CC(=C(C=C12)F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.35 mmol
AMOUNT: MASS 870 mg
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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